5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride
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Overview
Description
5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination. One common method involves the reaction of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alcohol derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions with amines, alcohols, and thiols, respectively.
Alcohol Derivatives: Formed through reduction reactions.
Carbonyl Derivatives: Formed through oxidation reactions.
Scientific Research Applications
5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor functions . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride
- 5-methoxy-1,3-dimethyl-1H-pyrazole
Uniqueness
5-methoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 5-position and the carbonyl chloride group at the 3-position differentiates it from other pyrazole derivatives, making it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
60872-20-0 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-methoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-7-9(11(12)15)13-14(10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
BLKYMFMWGWUSBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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